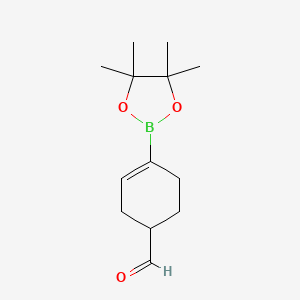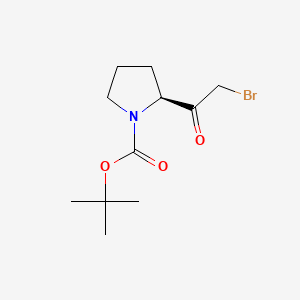![molecular formula C10H9NO4 B599844 Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate CAS No. 119293-22-0](/img/structure/B599844.png)
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is a heterocyclic organic compound . It is also known as 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester . The molecular formula of this compound is C10H9NO4 .
Molecular Structure Analysis
The molecular weight of Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is 207.18 . For a detailed molecular structure, you may refer to the MOL file provided by the chemical suppliers .Physical And Chemical Properties Analysis
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . The compound should be stored at 2-8°C . The predicted pKa value is 6.33±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis of Furo[3,2-b]pyridine: Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has been synthesized as part of a study on new syntheses of furo[3,2-b]pyridine and its derivatives. This synthesis involved O-alkylation, cyclization, hydrolysis, and decarboxylation steps (Shiotani & Morita, 1986).
Synthesis of Furo[2,3-c]pyridine: A similar method was used for the synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, leading to the production of furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).
Rearrangement in Ethoxide: Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, undergoes rearrangement with sodium ethoxide in ethanol, highlighting the chemical reactivity of similar compounds (Desideri, Manna, & Stein, 1981).
Trifluoromethylated Pyran Synthesis: The compound has been involved in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, important for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, which has structural similarities, was used in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the potential for creating complex molecules (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-5-11-4-3-7(6)15-9/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNBDPQVBXHQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

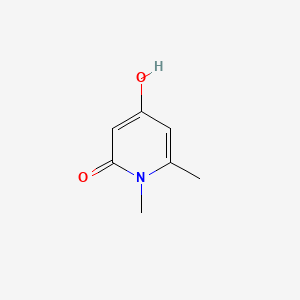
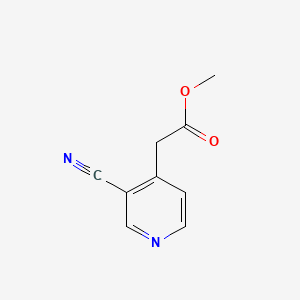
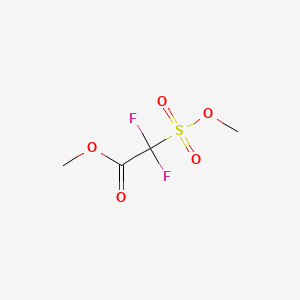




![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
